1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine
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Overview
Description
1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-3,5-dimethylpyrazole with 1-methyl-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions include various halogenated pyrazole derivatives, oxidized forms, and reduced amine derivatives .
Scientific Research Applications
1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3,5-dimethylpyrazole
- 1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
Uniqueness
1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine stands out due to its unique combination of methyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14F3N5 |
---|---|
Molecular Weight |
273.26 g/mol |
IUPAC Name |
2,5-dimethyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H14F3N5/c1-7-4-9(18(2)17-7)15-5-8-6-16-19(3)10(8)11(12,13)14/h4,6,15H,5H2,1-3H3 |
InChI Key |
KXADNNWLSVUHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=C(N(N=C2)C)C(F)(F)F)C |
Origin of Product |
United States |
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